molecular formula C10H12BrNO3 B8028506 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene

1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene

Cat. No.: B8028506
M. Wt: 274.11 g/mol
InChI Key: HIXWQKQTBNDQBI-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene (CAS: 1909309-66-5) is a brominated nitrobenzene derivative with an isobutoxy (2-methylpropoxy) substituent. Its molecular formula is C₁₀H₁₂BrNO₃, and it has a molecular weight of 274.11 g/mol . The compound features three substituents on the benzene ring: a bromine atom at position 1, a nitro group at position 5, and a bulky 2-methylpropoxy group at position 3.

Properties

IUPAC Name

1-bromo-3-(2-methylpropoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-8(11)3-9(5-10)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXWQKQTBNDQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene typically involves the bromination of 3-(2-methylpropoxy)-5-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like dichloromethane or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 3-(2-methylpropoxy)-5-nitroaniline when using an amine.

    Reduction: 1-Bromo-3-(2-methylpropoxy)-5-aminobenzene.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-bromo-3-(2-methylpropoxy)-5-nitrobenzene and related bromonitrobenzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene C₁₀H₁₂BrNO₃ 274.11 Br (1), 2-methylpropoxy (3), NO₂ (5) Bulky isobutoxy group enhances lipophilicity; steric hindrance may slow reactions .
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 Br (1), CH₃ (3), NO₂ (5) Smaller substituent (methyl) reduces steric effects; lower molecular weight .
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Multiple halogens increase reactivity in cross-coupling reactions .
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene C₇H₆BrNO₄S 280.10 Br (1), SO₂CH₃ (3), NO₂ (5) Methylsulfonyl group is strongly electron-withdrawing; may stabilize carbanions .
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 232.03 Br (1), OCH₃ (3), NO₂ (5) Methoxy group is electron-donating; activates ring for electrophilic substitution .
1-Bromo-3-(chloromethyl)-5-nitrobenzene C₇H₅BrClNO₂ 250.48 Br (1), CH₂Cl (3), NO₂ (5) Chloromethyl group enables further functionalization (e.g., nucleophilic substitution) .
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene C₁₀H₁₂BrNO₃ 274.11 Br (1), CH₃ (2), NO₂ (4), OCH(CH₃)₂ (5) Isopropoxy and methyl groups alter regiochemistry in substitution reactions .
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br (1), Cl (3), NO₂ (5) Chlorine substituent increases electron-withdrawing effects; planar structure .

Reactivity and Functional Group Analysis

  • Electron-Donating vs. Withdrawing Effects: The 2-methylpropoxy group in the target compound is mildly electron-donating, which may partially counteract the deactivating effects of the nitro group. This contrasts with strongly electron-withdrawing groups like methylsulfonyl (C₇H₆BrNO₄S) . Halogen substituents (Cl, F) in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene enhance electrophilic substitution rates at specific positions .
  • This is less pronounced in analogs with smaller groups (e.g., methyl or methoxy) .
  • Synthetic Utility: The chloromethyl group in C₇H₅BrClNO₂ offers a reactive site for further derivatization, such as nucleophilic substitution to form amines or thiols . Methylsulfonyl groups (C₇H₆BrNO₄S) are pivotal in sulfonamide drug synthesis due to their stability and hydrogen-bonding capacity .

Biological Activity

1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological effects and mechanisms of action is essential for evaluating its suitability for pharmaceutical applications.

  • Molecular Formula : C₉H₁₁BrN₁O₂
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 502496-33-5

Biological Activity Overview

Research indicates that 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Investigations into its effects on cancer cell lines reveal that it may induce apoptosis or inhibit proliferation in certain cancer types, although specific pathways and mechanisms require further elucidation .

The biological activity of 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene is believed to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components such as DNA and proteins, potentially leading to cytotoxic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, which could explain its anticancer properties. For instance, it has been observed to affect matrix metalloproteinases (MMPs) involved in tumor progression .

Antimicrobial Studies

In vitro studies have shown that 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene demonstrates significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Studies

In cancer research, this compound has been tested against several cancer cell lines, including breast and colon cancer. The following table summarizes the findings regarding cell viability:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)20Inhibition of cell proliferation

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies

A notable study focused on the compound’s effect on IL-1β-induced inflammatory responses in chondrocytes. The results demonstrated that treatment with 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene significantly reduced the expression of MMPs involved in cartilage degradation, suggesting a protective role against osteoarthritis .

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